molecular formula C20H21N5O3 B2982128 2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2178773-02-7

2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2982128
CAS No.: 2178773-02-7
M. Wt: 379.42
InChI Key: HWOUZJAHDZTWLP-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one (CAS 2178773-02-7) is a chemical compound with a molecular formula of C20H21N5O3 and a molecular weight of 379.4 g/mol . Its structure integrates several privileged pharmacophores in medicinal chemistry, suggesting significant potential for biological activity research. The compound features a benzo[d]isoxazole moiety, a heterocycle present in compounds with a range of documented pharmacological activities. It is also built around a 6,7-dihydropyrido[2,3-d]pyrimidine core, a scaffold known to be of high interest in kinase inhibitor discovery, and includes a morpholine ring, a common component that can influence solubility and target binding . This unique combination of structural elements makes it a valuable intermediate or tool compound for researchers exploring new therapeutic agents, particularly in oncology and signal transduction. The presence of the morpholine and the fused diazine structure indicates potential for targeting kinase enzymes, which are critical in cellular regulation and disease pathways . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(12-16-15-5-1-2-6-17(15)28-23-16)25-7-3-4-14-13-21-20(22-19(14)25)24-8-10-27-11-9-24/h1-2,5-6,13H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOUZJAHDZTWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CC3=NOC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20H21N5O3
  • Molecular Weight : 379.42 g/mol
  • IUPAC Name : 2-(1,2-benzoxazol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro evaluations demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in tumor cells.

Case Study: Antitumor Evaluation

Cell LineIC50 (µM)Mechanism of Action
MCF-75.3Induction of ROS-mediated apoptosis
A5494.8Inhibition of cell proliferation

The compound's ability to increase superoxide dismutase activity while decreasing catalase suggests a shift towards a pro-apoptotic environment through enhanced reactive oxygen species (ROS) production .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been explored for its potential effects on neurodegenerative diseases due to its interaction with various neurotransmitter systems.

Research indicates that the compound may modulate neurotransmitter release and receptor activity, which could be beneficial in treating conditions such as Alzheimer's disease and schizophrenia.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of derivatives based on this compound. Modifications to the morpholino group and isoxazole ring have shown varying degrees of efficacy.

ModificationActivity Change
Morpholino substitution at position 4Increased potency against MCF-7
Alteration of isoxazole substituentsEnhanced selectivity for cancer cells

Comparison with Similar Compounds

Benzoisoxazole vs. Benzotriazole

  • Target Compound : The benzo[d]isoxazol-3-yl group contains one oxygen and one nitrogen atom, enabling hydrogen-bond acceptance and moderate π-π stacking.

Morpholine vs. Nitrophenyl

Core Modifications

  • Pyrido-Pyrimidine vs. Tetrahydroimidazo-Pyridine: The target’s pyrido-pyrimidine core is rigid and planar, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).

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